蒽-9-胺盐酸盐

描述

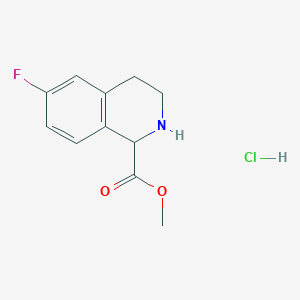

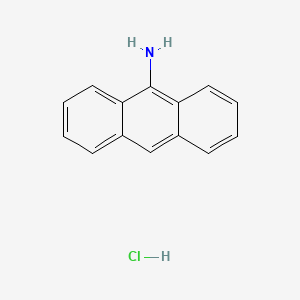

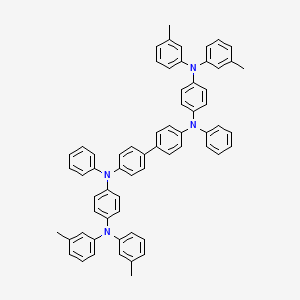

Anthracen-9-amine hydrochloride is a useful research compound. Its molecular formula is C14H12ClN and its molecular weight is 229.7 g/mol. The purity is usually 95%.

The exact mass of the compound Anthracen-9-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anthracen-9-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracen-9-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环金属化和有机合成:蒽-9-胺盐酸盐用于环金属化,这是有机合成中的一个关键过程。例如,Albert等人。(2000)探索了蒽-9-基亚甲基-苯基-胺与钯化合物的环金属化,突出了其在用金属化的芳香碳原子产生环钯化有机亚胺中的作用(Albert等人,2000)。

pH传感器和化学传感器:该化合物已被用于开发有效的pH传感器。Tolpygin等人。(2012)合成了1-(蒽-9-基甲基)-1H-苯并咪唑-2-胺,揭示了其对氢阳离子的高化学传感器活性,表明其作为pH传感器的潜力(Tolpygin等人,2012)。

合成新的化合物:Asiri和Khan (2011)合成了蒽-9-基亚甲基-(3,4-二甲基异恶唑-5-基)胺,展示了蒽-9-胺盐酸盐在创建新化学实体中的多功能性(Asiri和Khan,2011)。

抗菌应用:Přichystalová等人。(2014)研究了壳聚糖-g-氨基蒽衍生物,证明了它们的高抗菌活性,特别是对大肠杆菌(Přichystalová等人,2014)。

电化学应用:Al-Owais (2022)在金电极上对蒽-9-基亚甲基化合物进行了电化学研究,深入了解其电化学性质和在电化学中的潜在应用(Al-Owais,2022)。

阴离子结合和传感:Lee和Kang (2011)使用蒽和硝基苯基基团设计了一种新的胺受体,该受体在结合阴离子时显示出选择性,表明其在阴离子传感技术中的应用(Lee和Kang,2011)。

生化分析

Biochemical Properties

Anthracene derivatives have been used as sensors for detecting complex metal cations and anions in biological systems

Cellular Effects

Anthracene, a related compound, has been shown to induce oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is unclear if Anthracen-9-amine hydrochloride has similar effects on cells.

Molecular Mechanism

Research on anthracene derivatives suggests that they may interact with DNA and induce oxidative stress

Metabolic Pathways

Anthracene and its derivatives have been shown to be metabolized through different pathways in various bacterial species .

属性

IUPAC Name |

anthracen-9-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNDNPVNUVOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)